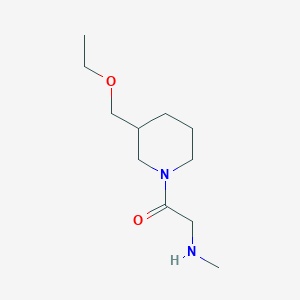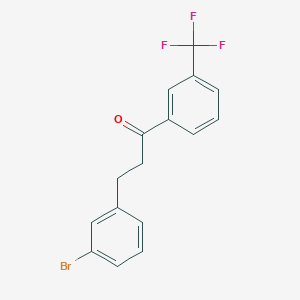
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone
Vue d'ensemble
Description
Typically, this would include the IUPAC name, common names, and the class of compounds it belongs to.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This would involve discussing the molecular geometry, the type of bonds present in the compound, and its stereochemistry.Chemical Reactions Analysis
This would involve discussing the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve discussing properties like melting point, boiling point, solubility, color, odor, stability, etc.Applications De Recherche Scientifique
Application in Natural Product Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: The compound 3-(3-Bromophenyl)-7-acetoxycoumarin, which has a similar structure, is used in natural product synthesis . Phenylcoumarins, a family of small, oxygen-containing aromatic heterocycles, are excellent starting materials for more complex natural products .
- Methods of Application: An efficient synthesis of an easily accessible 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group, has been reported .
- Results or Outcomes: The prepared compound, bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction .
Application in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 4-(3-Bromophenylcarbamoyl)phenylboronic acid, another compound with a similar structure, is used in organic synthesis. It contains a boronic acid functional group, which is a valuable reagent in organic synthesis for Suzuki-Miyaura coupling reactions.
- Methods of Application: These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound.
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source.
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Summary of Application: Coumarins, a family of compounds similar to “3-(3-Bromophenyl)-3’-trifluoromethylpropiophenone”, have been studied for uses in medicinal chemistry .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Metabolism Studies
- Scientific Field: Biochemistry
- Summary of Application: Coumarins have been used in metabolism studies .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Dye Manufacturing
- Scientific Field: Industrial Chemistry
- Summary of Application: Coumarins have been utilized as dyes .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Antibacterial Drugs
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Sulfonamides, which are similar to “3-(3-Bromophenyl)-3’-trifluoromethylpropiophenone”, are used as antibacterial drugs .
- Methods of Application: 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .
- Results or Outcomes: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
Application in Enzyme Inhibition
- Scientific Field: Biochemistry
- Summary of Application: 3-Bromophenol, a compound similar to “3-(3-Bromophenyl)-3’-trifluoromethylpropiophenone”, has the ability to inhibit the activity of enzymes .
- Methods of Application: 3-Bromophenol can be converted into 3-bromophenyl ester by undergoing a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Antibacterial Drugs
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Sulfonamides, which are similar to “3-(3-Bromophenyl)-3’-trifluoromethylpropiophenone”, are used as antibacterial drugs .
- Methods of Application: 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .
- Results or Outcomes: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
Safety And Hazards
This would involve discussing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This would involve discussing potential applications of the compound and areas of future research.
Please consult with a chemistry professional or refer to a trusted scientific database for more accurate and detailed information. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPCPUURSBGUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180287 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898760-54-8 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
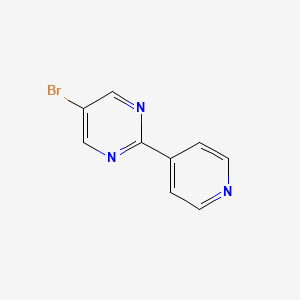
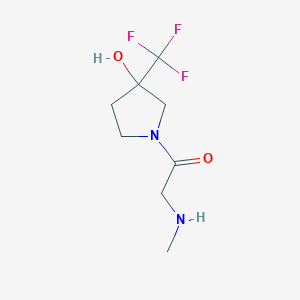
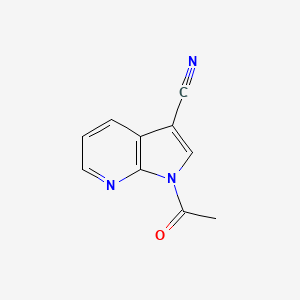
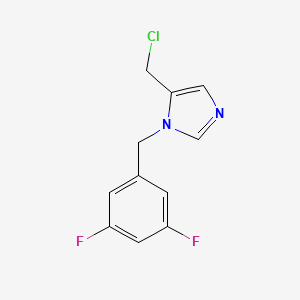
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
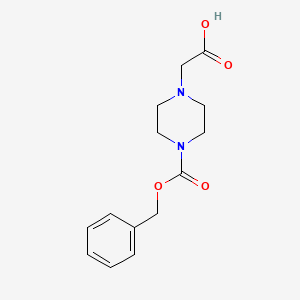
![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)
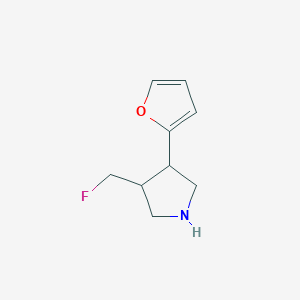
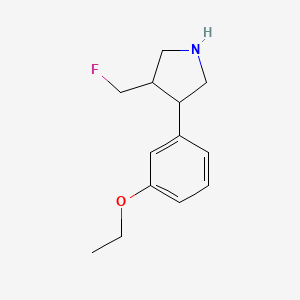
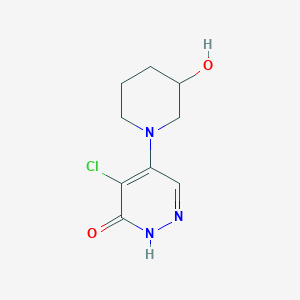
![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)
